3-Cyclopentyl-2-sulfanyl-3,4-dihydroquinazolin-4-one is a compound belonging to the class of quinazolinones, which are heterocyclic compounds characterized by a fused benzene and pyrimidine ring structure. This particular compound is notable for its potential biological activity and applications in medicinal chemistry. The presence of a sulfur atom in its structure contributes to its unique chemical properties and reactivity.
The compound is synthesized through various chemical methods that involve the modification of quinazolinone derivatives. Its structure can be derived from existing quinazolinone frameworks through selective substitution and functionalization.
3-Cyclopentyl-2-sulfanyl-3,4-dihydroquinazolin-4-one is classified as a heterocyclic compound due to its ring structure containing different elements (carbon, nitrogen, and sulfur). It falls under the broader category of quinazolinones, which are known for their diverse pharmacological activities.
The synthesis of 3-cyclopentyl-2-sulfanyl-3,4-dihydroquinazolin-4-one can be achieved through several approaches:
The synthesis typically involves controlling reaction conditions such as temperature, solvent choice, and reaction time to optimize yield and purity. Characterization of the synthesized product is performed using techniques like Nuclear Magnetic Resonance spectroscopy (NMR) and Mass Spectrometry (MS) to confirm the structure.
The molecular formula of 3-cyclopentyl-2-sulfanyl-3,4-dihydroquinazolin-4-one is . Its structure features:
The molecular weight is approximately 224.29 g/mol. The compound’s structural representation can be depicted using various chemical drawing software or databases that provide visual insights into its geometry.
3-Cyclopentyl-2-sulfanyl-3,4-dihydroquinazolin-4-one can participate in various chemical reactions due to its functional groups:
Reactions involving this compound typically require specific conditions such as controlled pH and temperature to ensure selectivity and yield.
The mechanism of action for 3-cyclopentyl-2-sulfanyl-3,4-dihydroquinazolin-4-one is not fully elucidated but may involve interaction with biological targets such as enzymes or receptors:
Studies on similar compounds indicate potential activities such as anti-inflammatory or analgesic effects, warranting further investigation into this specific derivative.
3-Cyclopentyl-2-sulfanyl-3,4-dihydroquinazolin-4-one typically appears as a crystalline solid or powder. Its melting point and solubility characteristics would need to be determined experimentally.
The compound is expected to exhibit moderate stability under standard conditions but may be sensitive to strong oxidizing agents due to the presence of sulfur. Its reactivity profile would depend on environmental factors such as pH and temperature.
The potential applications of 3-cyclopentyl-2-sulfanyl-3,4-dihydroquinazolin-4-one are diverse:
3-Cyclopentyl-2-sulfanyl-3,4-dihydroquinazolin-4-one is a bicyclic heterocyclic compound belonging to the quinazolinone class, characterized by a fused benzene and pyrimidine ring system. The core quinazolin-4(3H)-one scaffold features a carbonyl group at C-4 and a thiol (-SH) group at C-2, with a cyclopentyl moiety attached to the N-3 position. Its systematic IUPAC name is 3-cyclopentyl-2-sulfanyl-3,4-dihydroquinazolin-4-one, reflecting the substituent positions and saturation state. The molecular formula is C₁₃H₁₄N₂OS, with a molecular weight of 246.33 g/mol. Key identifiers include CAS RN 731802-53-2 [4]. The structural significance lies in the planar quinazolinone ring, which facilitates π-stacking interactions with biological targets, while the cyclopentyl group introduces three-dimensional steric bulk. The thiol group at C-2 acts as a hydrogen-bond donor/acceptor and participates in metal coordination or disulfide formation.
Table 1: Key Identifiers and Structural Data
Property | Value/Descriptor |
---|---|
IUPAC Name | 3-Cyclopentyl-2-sulfanyl-3,4-dihydroquinazolin-4-one |
Molecular Formula | C₁₃H₁₄N₂OS |
CAS Registry Number | 731802-53-2 |
Molecular Weight | 246.33 g/mol |
SMILES Notation | C1CCC(C1)N2C3=CC=CC=C3C(=O)N=C2S |
Key Functional Groups | Quinazolin-4-one core, C2-thiol, N3-cyclopentyl |
The cyclopentyl ring adopts a puckered conformation, influencing the compound's overall stereoelectronic profile. Unlike rigid aromatic substituents, this alicyclic group enhances solubility in lipid membranes while moderating lipophilicity compared to larger cycloalkyl chains (e.g., cycloheptyl) [3].
Quinazolinones were first synthesized in 1869 via anthranilic acid and cyanogen reactions [7], but their therapeutic potential was unrecognized until the mid-20th century. Early derivatives like prazosin (an α1-blocker) validated the scaffold's drugability for cardiovascular diseases. The 1990s–2000s marked a shift toward oncology, with EGFR inhibitors such as erlotinib and gefitinib (4-anilinoquinazolines) achieving clinical success [8]. These agents demonstrated that C-4 and N-3 modifications critically modulate target affinity.
2-Sulfanylquinazolin-4-ones emerged later as mechanistically distinct entities. Key developments include:
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7